molecular formula C25H19BrFN3O2S B2623069 (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892417-79-7

(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2623069
CAS No.: 892417-79-7
M. Wt: 524.41
InChI Key: XEWOQUKQOWASPQ-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:

  • Hydroxymethyl (-CH₂OH) group: This polar functional group increases solubility in polar solvents like methanol and water, impacting pharmacokinetic properties .
  • Methyl group at position 14: Contributes to steric effects and modulates conformational flexibility.

Properties

IUPAC Name

[7-[(4-bromophenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrFN3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-4-2-3-5-21(18)27)30-25(20)33-13-15-6-8-17(26)9-7-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWOQUKQOWASPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC=C(C=C5)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule notable for its unique structural and electronic properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and related research findings.

Structural Features

This compound features a triazatricyclo framework and incorporates various functional groups, including bromine and fluorine atoms. These structural elements suggest potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Structural FeatureDescription
Triazatricyclo FrameworkNitrogen-containing heterocyclic structure
Bromine AtomMay enhance electronic properties and reactivity
Fluorine AtomCan influence lipophilicity and biological activity

Predicted Pharmacological Effects

The biological activity of the compound can be inferred from its structural characteristics and comparisons with similar compounds. Research indicates that compounds with analogous frameworks often exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Similar sulfanyl compounds have shown effectiveness against bacterial strains.
  • Anticancer Properties : Fluorinated derivatives are often linked to anticancer activity due to their ability to interfere with cellular processes.
  • Neuroactive Properties : Compounds containing aromatic rings may exhibit neuroactivity, potentially affecting neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on related bromophenyl sulfides demonstrated significant antibacterial activity against Gram-positive bacteria. The presence of the sulfanyl group was crucial for this effect, indicating that the target compound may also possess similar properties.
  • Anticancer Activity : Research has shown that fluorinated compounds can inhibit tumor growth in various cancer cell lines. For instance, fluorinated benzothiazoles have been documented to induce apoptosis in cancer cells, suggesting that the fluorine substitution in our compound could confer similar effects .
  • Neuroactive Effects : A comparative analysis of neuroactive compounds revealed that those with complex aromatic systems often interact with neurotransmitter receptors. This suggests that our compound may have potential applications in treating neurological disorders .

Computational Predictions

Utilizing computer-aided drug design tools can provide insights into the biological activity spectra of such compounds. Molecular docking studies can predict interactions with specific biological targets, enhancing understanding of potential therapeutic applications.

Scientific Research Applications

Structural Characteristics

The compound features a triazatricyclo framework, which includes multiple functional groups such as bromine and fluorine atoms. These elements suggest interesting electronic properties and reactivity patterns that could be leveraged in various applications.

Pharmacological Potential

The structural characteristics of this compound indicate potential pharmacological applications. Similar compounds have been associated with various biological activities:

  • Anticancer Activity : Compounds with triazole rings exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
  • Antimicrobial Properties : The presence of halogens often enhances the antimicrobial efficacy of organic molecules.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.

Case Studies

  • Anticancer Activity : Research has demonstrated that compounds with similar triazatricyclo structures can inhibit cancer cell proliferation by modulating signaling pathways involved in cell cycle regulation.
  • Antimicrobial Studies : A study on related sulfanyl compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting that the compound may have similar effects.

Material Science

The electronic properties imparted by the bromine and fluorine substituents can be exploited in material science:

  • Organic Electronics : The compound's unique structure may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its potential charge transport capabilities.
  • Sensors : The sensitivity of such compounds to environmental changes makes them suitable candidates for sensor applications.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically including:

  • Formation of the Triazatricyclo Framework : This step may involve cyclization reactions using appropriate precursors.
  • Functionalization : The introduction of bromine and fluorine substituents is crucial for enhancing biological activity.
  • Final Modification : The methanol group is added to complete the structure.

Synthetic Route Overview

StepReaction TypeKey Reagents
CyclizationCycloadditionPrecursor A, Precursor B
HalogenationElectrophilic substitutionBrominating agent, Fluorinating agent
Functional Group AdditionNucleophilic substitutionMethanol

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) group attached to the bromobenzyl moiety participates in oxidation and substitution reactions:

Reaction Conditions Products References
Oxidation to sulfoxide H2_2O2_2, acetic acidCorresponding sulfoxide derivative
Oxidation to sulfone mCPBA (meta-chloroperbenzoic acid)Sulfone analog with enhanced polarity
Nucleophilic substitution Alkyl halides, base (e.g., K2_2CO3_3)Thioether derivatives via alkylation

Mechanistic Insight :

  • Sulfur’s lone pairs facilitate nucleophilic attack or oxidation.

  • Bromine’s electron-withdrawing effect on the benzyl group enhances sulfanyl electrophilicity .

Hydroxymethyl Group Transformations

The –CH2_2OH group undergoes typical alcohol reactions:

Reaction Conditions Products References
Esterification Acetic anhydride, pyridineAcetate ester (improved lipophilicity)
Oxidation PCC (pyridinium chlorochromate)Aldehyde intermediate (unstable; prone to cyclization)
Etherification Alkyl halides, NaHEther derivatives (enhanced metabolic stability)

Key Note :
Hydroxymethyl’s position within the rigid tricyclic structure restricts steric accessibility, requiring optimized reaction conditions .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl and bromophenyl groups influence EAS reactivity:

Site Reactivity Example Reaction References
Fluorophenyl ring Electron-deficient due to –F; resistant to nitration/sulfonationLimited reactivity under standard EAS conditions
Bromophenyl ring Bromine acts as a directing group (meta-directing)Suzuki cross-coupling with aryl boronic acids

Example Reaction :
Bromophenyl undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) to form biaryl derivatives.

Heterocyclic Core Reactivity

The triazatricyclo[8.4.0.03,8^{3,8}]tetradeca-hexaen system participates in ring-opening and functionalization:

Reaction Conditions Products References
Acid-catalyzed ring-opening HCl (conc.), refluxFragmentation into smaller heterocycles (e.g., triazoles, oxazoles)
N-Alkylation Alkyl halides, DMF, K2_2CO3_3Quaternary ammonium derivatives

Stability Note :
The tricyclic system remains intact under mild conditions but degrades under strong acids or bases.

Photochemical and Thermal Behavior

  • Photodegradation : UV light induces cleavage of the sulfanyl group, forming disulfides and aromatic byproducts.

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways (TGA/DSC data).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituents, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Core Structure Functional Groups Notable Properties
Target Compound 4-Bromophenylmethylsulfanyl, 2-fluorophenyl, hydroxymethyl Tricyclic triaza-oxa system Thioether, fluorophenyl, alcohol High polarity (due to -CH₂OH), potential metabolic stability (fluorine)
7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl analog () Phenyl instead of 2-fluorophenyl Same tricyclic core Thioether, phenyl Reduced electronic effects (no fluorine); lower solubility
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () Triazole ring, bromophenyl, phenyl ethanol Monocyclic triazole Thioether, alcohol Simpler synthesis; antimicrobial potential via triazole
11-[(E)-4-Bromobenzylidene]-8-(4-bromophenyl)-14-hydroxy-3,13-diazaheptacyclo[...] () Dual bromophenyl groups, hydroxyl Heptacyclic diaza system Imine, hydroxyl Rigid, planar structure; possible DNA intercalation

Key Findings:

Dual bromophenyl groups in ’s compound increase steric hindrance and hydrophobicity, which may reduce solubility but improve membrane permeability .

Solubility: The hydroxymethyl group in the target compound improves aqueous solubility relative to non-hydroxylated analogs (e.g., ’s phenyl variant) . Methanol extraction () is effective for polar analogs like the target compound but less so for highly hydrophobic variants (e.g., ).

Synthesis: Thioether formation via S-alkylation () is a common step for introducing sulfanyl groups, as seen in the target compound and its analogs .

Biological Activity :

  • Triazole-containing compounds () exhibit antimicrobial activity, suggesting the target compound’s triazatricyclic core may share similar mechanisms .
  • Aromatic stacking interactions () in bromophenyl-fluorophenyl systems could enhance binding to enzymes or receptors .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

To optimize synthesis, employ a multi-step approach:

  • Step 1 : Use trichlorotriazine as a coupling agent (1.00 equiv.) with 4-methoxyphenol (1.00 equiv.) under controlled anhydrous conditions to form intermediate triazine derivatives .
  • Step 2 : Monitor reaction progress via LC-MS to detect intermediates, ensuring stoichiometric balance and minimizing side reactions.
  • Purification : Utilize solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol, to isolate the product from unreacted starting materials .
  • Key Parameters : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) to enhance yield.

Q. How can structural characterization be reliably performed for this complex tricyclic system?

Combine spectral and analytical techniques:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions, particularly the 4-bromophenyl and 2-fluorophenyl groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ ion).
  • X-ray Crystallography : For unambiguous confirmation of the tricyclic core and stereochemistry, if crystalline derivatives can be obtained .

Q. What strategies ensure high purity during large-scale synthesis?

  • Chromatography : Use gradient elution on Chromolith® HPLC columns for high-resolution separation of structurally similar impurities .
  • Deactivation Protocols : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption during purification .
  • Purity Criteria : Aim for ≥98% purity (HPLC area percent) with impurities identified via reference standards (e.g., EP-grade impurities in ESM Table S1) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding affinities using COMSOL Multiphysics to model interactions with enzymes or receptors. Focus on the sulfanyl and fluorophenyl moieties as potential pharmacophores .
  • Docking Studies : Use AutoDock Vina to predict binding poses in active sites, leveraging the compound’s tricyclic scaffold for steric compatibility .
  • Data Validation : Cross-reference computational results with experimental IC50_{50} values from enzyme inhibition assays (e.g., Pfmrk kinase inhibition studies) .

Q. What advanced techniques identify degradation products under stressed conditions?

  • Forced Degradation : Expose the compound to acidic (1 M HCl), basic (1 M NaOH), and oxidative (H2_2O2_2) conditions.

  • Detection : Use LC-MS/MS with a QTOF analyzer to trace degradation pathways. Key degradation markers include:

    Degradation Productm/z [M+H]+^+Proposed Structure
    42017-89-0318.12Fenofibric acid analog
    217636-47-0298.09Oxidized triazatricyclo derivative
  • Mechanistic Insights : Correlate degradation kinetics with Arrhenius plots to predict shelf-life .

Q. How to design experiments that integrate theoretical frameworks for mechanistic studies?

  • Guiding Principle : Link hypotheses to existing theories (e.g., ligand-receptor binding models for fluorophenyl interactions) .
  • Experimental Design :
    • Control Groups : Include analogs lacking the sulfanyl group to isolate its role in activity.
    • Multi-Omics Integration : Pair proteomic data (e.g., target engagement) with metabolomic profiles to map mechanistic pathways .
  • Contradiction Analysis : If experimental data conflicts with computational predictions, re-evaluate force field parameters or assay conditions (e.g., buffer ionic strength) .

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